N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide - 1021106-29-5

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Catalog Number: EVT-3046381
CAS Number: 1021106-29-5
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,3,4-oxadiazole ring: This could be accomplished by reacting indole-3-acetic acid hydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride [].
  • N-alkylation of indole: Reacting the 1,3,4-oxadiazole substituted indole with 2-bromo-N-cyclopentylacetamide in the presence of a base like sodium hydride and a solvent like N,N-dimethylformamide [, ].
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR): To elucidate the connectivity and environment of the atoms in the molecule [].
  • Infrared (IR) Spectroscopy: To identify functional groups present in the compound [, , ].
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound [, , , ].
  • X-ray crystallography: To obtain a detailed three-dimensional structure of the molecule if it can be crystallized [].
Mechanism of Action
  • Enzyme inhibition assays: To determine its inhibitory potential against specific enzymes [, , ].
  • Cell-based assays: To evaluate its effects on cell viability, proliferation, and apoptosis [, ].
  • Molecular docking studies: To predict its binding affinity and interactions with target proteins [, , ].
Physical and Chemical Properties Analysis
  • Melting point determination: To determine its melting point [, ].
  • Solubility studies: To evaluate its solubility in different solvents [, ].
  • Stability studies: To assess its stability under various conditions [].
  • LogP determination: To estimate its lipophilicity [].
Applications
  • Developing new antimicrobial agents: Many 1,3,4-oxadiazole derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains [, , , , , , , , ].
  • Designing anti-inflammatory drugs: Some 1,3,4-oxadiazole derivatives have been found to possess anti-inflammatory properties [, ].
  • Exploring anticancer potential: Several 1,3,4-oxadiazole derivatives have shown anticancer activity against different cancer cell lines [, , ].
  • Developing enzyme inhibitors: Many 1,3,4-oxadiazole derivatives have exhibited enzyme inhibitory activity against various enzymes, including urease, cholinesterases, and α-glucosidase [, , , ].

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

Compound Description: This compound was synthesized from indole acetic acid and 1,3,4-oxadiazole. It has been evaluated for stress degradation under various conditions, including acidic, basic, oxidative, UV light, and altered temperature and humidity. []

Relevance: This compound shares the core structures of indole, 1,3,4-oxadiazole, and acetamide with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. The primary difference lies in the substituents on the indole nitrogen, the acetamide nitrogen, and the presence of a sulfur atom linked to the oxadiazole ring instead of direct attachment to the indole.

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

Compound Description: This series of compounds was synthesized by reacting 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with 5-aryl-1,3,4-oxadiazole-2-thione. These derivatives exhibited significant antibacterial activity. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: These compounds were synthesized and tested for their antimicrobial and antioxidant activities. Compound 5f in this series showed good antimicrobial activity against E. coli, S. aureus, and K. pneumoniae, while compound 3a demonstrated promising radical scavenging activity. []

Relevance: These compounds share the indole and 1,3,4-oxadiazole structures with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, but they lack the acetamide group and feature a different substitution pattern on the indole and oxadiazole rings. They highlight the importance of variations in substituents for modifying biological activity.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential and cytotoxicity. The compounds exhibited promising urease inhibitory activity and low cytotoxicity. []

Relevance: These compounds demonstrate the combination of different heterocyclic rings with a propanamide linker for biological activity. Although they lack the indole core found in N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, they share the 1,3,4-oxadiazole and modified acetamide (propanamide) moieties, highlighting the versatility of these structural units in drug design.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds were synthesized and evaluated for their antibacterial potential and hemolytic activity. They exhibited potent antibacterial activity and low toxicity. []

Relevance: Similar to the previous example, these compounds demonstrate the potential of combining 1,3,4-oxadiazole and a modified acetamide (with a sulfur linker) with other heterocycles (benzodioxin in this case). While lacking the indole core of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, this series highlights the broader applicability of the 1,3,4-oxadiazole-acetamide pharmacophore in developing antibacterial agents.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: This series of compounds was synthesized in three steps and evaluated for antibacterial, hemolytic, and enzyme inhibition activities. They exhibited promising activities against α-glucosidase, butyrylcholinesterase, lipoxygenase, S. typhi, and S. aureus, with low hemolytic activity. []

Relevance: These compounds share the indole, 1,3,4-oxadiazole, and acetamide core structures with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. The main difference lies in the position of the oxadiazole attachment on the indole ring (at the 3-ylmethyl group instead of directly at the 3-position) and the presence of a sulfur linker between the oxadiazole and acetamide.

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound was synthesized from N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide and investigated for its antitubercular activity via docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. []

Relevance: While this compound shares the indole and 1,3,4-oxadiazole cores with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, it lacks the acetamide functionality and features a distinct substitution pattern with a thioxo group on the oxadiazole ring and a 4-methylbenzenesulfonamide group attached to the indole.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

Compound Description: These compounds were synthesized and evaluated for their efficacy as antitubercular agents against Mycobacterium tuberculosis H37Rv. []

Relevance: This series of compounds shares the 1,3,4-oxadiazole and acetamide structures with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, but they lack the indole core and feature a benzothiophene ring linked to the acetamide nitrogen. The presence of a sulfur linker between the oxadiazole and acetamide is another shared characteristic.

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series of N-substituted 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized and screened for antimicrobial and hemolytic activity. Compound 6h was the most active against the selected microbial panel. []

Relevance: These compounds share the 1,3,4-oxadiazole, acetamide, and sulfur linker with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, but lack the indole moiety. This series highlights the significance of the 1,3,4-oxadiazole and acetamide units for antimicrobial activity, even without the presence of the indole core.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for enzyme inhibition against cholinesterases and α-glucosidase enzymes, as well as for cytotoxicity using the brine shrimp assay. []

Relevance: Although lacking the indole core of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, these compounds share the 1,3,4-oxadiazole, acetamide, and sulfur linker functionalities. This series demonstrates the continued potential of incorporating 1,3,4-oxadiazole and acetamide into diverse molecular scaffolds for developing therapeutic agents.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds containing 1,3-thiazole and 1,3,4-oxadiazole was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. []

Relevance: This series further reinforces the presence of the 1,3,4-oxadiazole, acetamide, and sulfur linker in compounds exhibiting diverse biological activities. While lacking the indole core of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, the common structural features highlight the recurring use of this pharmacophore in drug development.

5-(8-Substituted-11H-indolo[3,2-c]isoquinolin-5-ylthio)-N-{(5-substituted-2-phenyl-1H-indol-3-yl)methylene)-1′,3′,4′-oxadiazol-2-amines

Compound Description: This series of analogs was synthesized and evaluated for its in vitro antimicrobial, antioxidant, anti-tuberculosis, and anticancer activity. Compounds 6a and 7a showed potent antibacterial and antifungal activities, respectively. Compound 6g exhibited significant antituberculosis activity against Mycobacterium tuberculosis H37Rv, while compounds 6e and 8e demonstrated notable cytotoxic activity against three tumor cell lines. []

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (8(a-f))

Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity. []

Relevance: These compounds share the 1,3,4-oxadiazole core with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, but lack the indole and acetamide functionalities. They highlight the broad applicability of the 1,3,4-oxadiazole moiety in developing compounds with potential biological activities.

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. They showed better antimicrobial activity than the reference drug Streptomycin in an agar well diffusion assay. []

Relevance: These compounds highlight the use of the acetamide and 1,2,4-oxadiazole moieties (along with a thienopyrimidine core) for developing antimicrobial agents. Although N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide possesses a different heterocyclic core (indole), this series suggests the potential of combining 1,3,4-oxadiazole with other pharmacophores for similar biological effects.

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

Compound Description: This compound, containing indole, thiadiazole, and pyrazole rings, was synthesized and structurally characterized using X-ray crystallography. []

Relevance: Although it lacks the acetamide functionality, this compound shares the indole and a related heterocyclic core (thiadiazole instead of oxadiazole) with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. It highlights the structural diversity achievable by combining indole with five-membered heterocyclic systems containing nitrogen and sulfur atoms.

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

Compound Description: These compounds were synthesized via N-alkylation of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides with thiazolidinedione derivatives. Some of these compounds exhibited selective anticancer activity against leukemia, colon cancer, and renal cancer cell lines. []

Relevance: This series of compounds highlights the use of 1,3,4-oxadiazole and acetamide moieties for developing anticancer agents. While N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide lacks the thiazolidinedione ring system, the shared presence of the oxadiazole and acetamide functionalities demonstrates their potential for developing therapeutic agents with various applications.

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Compound Description: Two sets of 1,3,4‐oxadiazoles, 2‐methyl‐5‐substitutedbenzylthio‐1,3,4‐oxadiazolyl‐4‐methylphthalazine‐2‐ones (3a–f) and (E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides (5a–f), were designed and evaluated for their in vitro antibacterial activity. Several compounds showed improved activity compared to standard drugs rifamycin, ciprofloxacin, and fluconazole. []

Relevance: While lacking the indole and acetamide groups of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, these compounds share the 1,3,4-oxadiazole moiety and demonstrate its potential in developing antibacterial agents. They highlight the versatility of 1,3,4-oxadiazole for developing therapeutic agents with various pharmacological properties.

6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole derivatives (4a-4n)

Compound Description: These derivatives were synthesized and tested for their antibacterial activity against Bacillus subtilis and Escherichia coli. Several compounds displayed potent activity against B. subtilis compared to gentamicin. []

Relevance: Although lacking the indole and acetamide functionalities of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, these compounds demonstrate the application of the 1,3,4-oxadiazole moiety for developing antibacterial agents. They highlight the diverse array of scaffolds and substituents that can be combined with 1,3,4-oxadiazole to achieve potent biological activities.

Properties

CAS Number

1021106-29-5

Product Name

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

IUPAC Name

N-cyclopentyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.455

InChI

InChI=1S/C23H22N4O2/c28-21(24-17-10-4-5-11-17)15-27-14-19(18-12-6-7-13-20(18)27)23-26-25-22(29-23)16-8-2-1-3-9-16/h1-3,6-9,12-14,17H,4-5,10-11,15H2,(H,24,28)

InChI Key

CTMGDUMVXXGPHE-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.